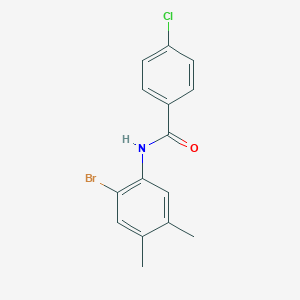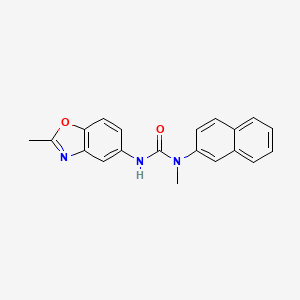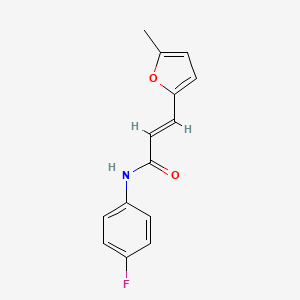![molecular formula C16H12ClN3 B5772944 {[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile](/img/structure/B5772944.png)
{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has a unique chemical structure that makes it an ideal candidate for various scientific studies.
作用机制
The mechanism of action of {[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile is complex and not fully understood. However, it is believed that this compound works by inhibiting various enzymes and proteins that are involved in cell growth and proliferation. This inhibition leads to the induction of apoptosis and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile has been shown to have various biochemical and physiological effects. Some of the most notable effects include:
1. Anti-Cancer Activity: {[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile has been shown to exhibit potent anti-cancer activity in various cell lines. This compound works by inhibiting the growth of cancer cells and inducing apoptosis.
2. Anti-Inflammatory Activity: {[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile has been shown to exhibit anti-inflammatory activity in various animal models. This compound works by inhibiting the production of various inflammatory cytokines and chemokines.
实验室实验的优点和局限性
{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile has various advantages and limitations for lab experiments. Some of the most notable advantages include:
1. Potent Activity: {[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile exhibits potent activity in various scientific studies, making it an ideal candidate for various experiments.
2. Versatile Building Block: {[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile has been shown to be a versatile building block for the synthesis of various organic compounds.
However, there are also some limitations associated with the use of {[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile in lab experiments. These limitations include:
1. Complex Synthesis: The synthesis of {[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile is a complex process that requires specialized knowledge and equipment.
2. Limited Availability: {[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile is not widely available, which can limit its use in various experiments.
未来方向
There are various future directions for the study of {[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile. Some of the most notable future directions include:
1. Drug Development: {[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile has shown potent anti-cancer activity in various cell lines, making it an ideal candidate for drug development.
2. Material Science: {[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile has been used as a building block for the synthesis of various materials such as polymers and nanoparticles. These materials have potential applications in drug delivery and tissue engineering.
3. Organic Synthesis: {[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile has been shown to be a versatile building block for the synthesis of various organic compounds. Further studies can be conducted to explore the potential applications of this compound in organic synthesis.
Conclusion:
In conclusion, {[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has shown potent anti-cancer activity in various cell lines and has been used as a building block for the synthesis of various materials and organic compounds. Further studies can be conducted to explore the potential applications of this compound in drug development, material science, and organic synthesis.
合成方法
The synthesis of {[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile is a complex process that requires specialized knowledge and equipment. The most common method of synthesis involves the reaction of 3-chlorobenzaldehyde, malononitrile, and 2,5-dimethylpyrrole in the presence of a suitable catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
科学研究应用
{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile has been extensively studied for its potential applications in various scientific fields. Some of the most notable applications of this compound include:
1. Cancer Research: {[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile has been shown to exhibit potent anti-cancer activity in various cell lines. This compound works by inhibiting the growth of cancer cells and inducing apoptosis.
2. Material Science: {[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile has been used as a building block for the synthesis of various materials such as polymers and nanoparticles. These materials have potential applications in drug delivery and tissue engineering.
3. Organic Synthesis: {[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile has been used as a key intermediate in the synthesis of various organic compounds. This compound has been shown to be a versatile building block for the synthesis of various heterocyclic compounds.
属性
IUPAC Name |
2-[[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3/c1-11-6-14(7-13(9-18)10-19)12(2)20(11)16-5-3-4-15(17)8-16/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYOHTRHUGUQEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)Cl)C)C=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-methyl-9,10,11,12-tetrahydro-5H-benzo[c][1]benzofuro[3,2-g]chromen-5-one](/img/structure/B5772865.png)

![N-[2-(hydroxymethyl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B5772883.png)


![3-[(2-ethylbutanoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B5772903.png)
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5772916.png)
![[5-ethyl-2-(ethylthio)-3-thienyl]methanol](/img/structure/B5772929.png)
![N-{4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B5772937.png)
![4-ethoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5772954.png)


![2-[(4-chlorobenzyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5772977.png)